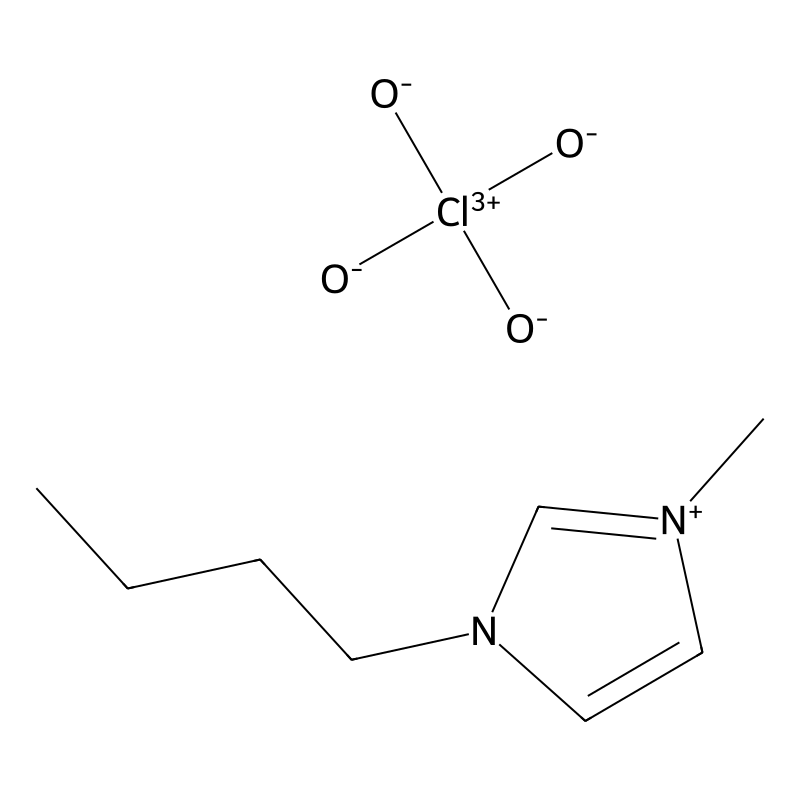

1-Butyl-3-methyl-1H-imidazol-3-ium perchlorate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Solvent and Catalyst

Due to its excellent solvent properties, BMImClO4 can dissolve a wide range of polar and non-polar compounds. This makes it a useful solvent for various chemical reactions, including organic synthesis, polymerization reactions, and biomass processing [1]. BMImClO4 can also act as a catalyst or catalyst support for various reactions, facilitating processes like esterification, alkylation, and Diels-Alder reactions [2, 3].

[1] Singh, B., Kaur, N., & Singh, R. (2016). Ionic liquids: Synthesis and applications in catalysis. RSC Advances, 6(109), 108081-108122.

[2] Zhao, D., Liu, M., & Deng, Y. (2009). 1-Butyl-3-methylimidazolium perchlorate as an efficient and reusable catalyst for the esterification of carboxylic acids with alcohols. Journal of Molecular Catalysis A: Chemical, 314(1-2), 142-147.

[3] Li, C., Wu, W., & Ren, J. (2008). Lewis acid ionic liquids catalyzed Diels–Alder reaction of cyclopentadiene with acrolein in water. Green Chemistry, 10(7), 721-723.

Electrochemical Applications

The high ionic conductivity of BMImClO4 makes it a promising material for electrochemical applications. It can be used as an electrolyte in batteries, fuel cells, and supercapacitors. Research suggests that BMImClO4 can improve the performance of these devices by providing a stable and conductive ionic medium [4, 5].

[4] Armand, M., Endres, F., MacFarlane, D. R., Ohno, H., & Scrosati, B. (2010). Ionic-liquid materials for the electrochemical energy storage and conversion. Nature Materials, 9(11), 780-799.

[5] Yu, G., Xie, L., & Li, J. (2013). Application of ionic liquids in energy systems—A review. Renewable and Sustainable Energy Reviews, 27, 782-792.

Extraction and Separation Processes

The ability of BMImClO4 to selectively dissolve various materials makes it useful for extraction and separation processes. Researchers are exploring its potential for applications like gas separation, metal ion extraction, and biomass conversion [6, 7].

[6] Lv, S., Deng, R., & Hou, Z. (2010). Application of ionic liquids for extraction and separation in the field of environmental protection. RSC Advances, 43(41), 15239-15250.

1-Butyl-3-methyl-1H-imidazol-3-ium perchlorate is a member of the class of ionic liquids, characterized by its unique properties such as low volatility, high thermal stability, and excellent solvation capabilities. Its molecular formula is C8H15ClN2O4, and it features a 1-butyl and 3-methyl substitution on the imidazolium ring. This compound is recognized for its potential applications in various fields, including catalysis and electrochemistry, due to its ionic nature and ability to dissolve a wide range of substances .

- Nucleophilic substitutions: The imidazolium cation can stabilize transition states.

- Electrophilic additions: The ionic liquid can promote reactions involving electrophiles due to its polar nature.

- Dehydration reactions: It can assist in removing water from reaction mixtures, enhancing yields in certain organic syntheses .

Several methods exist for synthesizing 1-butyl-3-methyl-1H-imidazol-3-ium perchlorate:

- Alkylation of Imidazole: This involves the alkylation of 1-methylimidazole with butyl bromide under basic conditions.

- Anion Exchange: Starting from 1-butyl-3-methylimidazolium chloride, anion exchange with perchloric acid can yield the desired perchlorate salt.

- Direct Synthesis: Combining butylamine and methylimidazole with perchloric acid directly forms the compound .

Studies on the interactions of 1-butyl-3-methyl-1H-imidazol-3-ium perchlorate with other compounds reveal that it can enhance solubility and reactivity. Its interactions with metals and organic substrates are particularly significant in catalysis and electrochemistry. Research indicates that this compound can stabilize metal ions, facilitating catalytic processes .

Several compounds share structural similarities with 1-butyl-3-methyl-1H-imidazol-3-ium perchlorate. Here are a few notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1-Ethyl-3-methyl-1H-imidazolium chloride | Ethyl group instead of butyl | Lower viscosity compared to butyl derivative |

| 1-Octyl-3-methyl-1H-imidazolium chloride | Longer octyl chain | Enhanced solubility for larger organic molecules |

| 1-Allyl-3-methylimidazolium chloride | Allyl group at position 1 | Unique reactivity patterns due to double bond presence |

These compounds exhibit varying properties such as viscosity, solubility, and reactivity profiles, making them suitable for different applications in chemical synthesis and materials science.

Physical State and Appearance

The compound exists as a liquid at room temperature , which is characteristic of ionic liquids. The molecular formula is C₈H₁₅ClN₂O₄ [2] [3], with a molecular weight of 238.67 g/mol [2] [3]. The physical state is reported as a viscous liquid [4] with storage conditions requiring room temperature in a sealed, dry environment [2] [3].

Solubility Profile in Various Solvents

The solubility characteristics of 1-butyl-3-methyl-1H-imidazol-3-ium perchlorate reflect its ionic liquid nature. Based on the behavior of similar 1-butyl-3-methylimidazolium compounds, the perchlorate salt exhibits varying solubility patterns across different solvent systems.

Related imidazolium compounds show miscibility with polar solvents such as acetone, acetonitrile, and alcohols [5] [6]. The 1-butyl-3-methylimidazolium tetrafluoroborate analog demonstrates miscibility with acetone, acetonitrile, ethyl acetate, isopropyl alcohol, and methylene chloride while remaining immiscible with hexane and toluene [5]. This pattern suggests that the perchlorate salt likely exhibits similar behavior due to the common imidazolium cation structure.

Water solubility varies significantly among imidazolium salts depending on the anion. The chloride analog shows water solubility [6], while the hexafluorophosphate analog is insoluble in water [7]. Given the polar nature of the perchlorate anion, the perchlorate salt may exhibit moderate water solubility.

Thermal Properties and Stability

The thermal stability of 1-butyl-3-methyl-1H-imidazol-3-ium perchlorate is influenced by both the cation and anion structures. Studies on related 1-butyl-3-methylimidazolium compounds indicate that thermal lability follows the sequence corresponding to the basicity of the anion [8] [9]. The perchlorate anion, being weakly basic, suggests that the compound may exhibit good thermal stability.

Research demonstrates that imidazolium-based ionic liquids can undergo thermal degradation at elevated temperatures, producing volatile and non-volatile products including monomeric and dimeric alkyl substituted imidazoles, alcohols, alkyl amines, and various organic compounds [8]. The thermal treatment at 150°C for extended periods results in the formation of degradation products that affect the physicochemical properties and thermal stability of the ionic liquid [8].

The compound's thermal stability is also enhanced by its low volatility , which is a characteristic property of ionic liquids. This low volatility, combined with high thermal stability, makes it suitable for high-temperature applications .

Topological Polar Surface Area (83.1 Ų)

The topological polar surface area (TPSA) of 1-butyl-3-methyl-1H-imidazol-3-ium perchlorate is reported as 83.1 Ų [4]. This value is significantly higher than the TPSA of the parent imidazolium cation alone (8.8 Ų) [11], reflecting the substantial contribution of the perchlorate anion to the overall polarity of the compound.

The TPSA value of 83.1 Ų indicates a moderately polar compound with significant potential for intermolecular interactions. For comparison, related imidazolium compounds show varying TPSA values depending on their anions: the thiocyanate analog has a TPSA of 33.6 Ų [12], while computational data for the perchlorate salt shows a TPSA of 101.05 Ų [3] in some calculations.

Hydrogen Bond Acceptor Characteristics

The compound exhibits hydrogen bond acceptor properties with 4 hydrogen bond acceptor sites [4]. This is consistent with the perchlorate anion structure, which contains four oxygen atoms capable of accepting hydrogen bonds. The imidazolium cation itself contributes no hydrogen bond acceptors [11], making the perchlorate anion the primary source of hydrogen bond accepting ability.

The hydrogen bond acceptor count of 4 is intermediate among imidazolium salts, being higher than simple halide salts but lower than some complex anions. This characteristic influences the compound's solubility patterns and intermolecular interactions in various solvents.

Electrochemical Properties

The electrochemical properties of 1-butyl-3-methyl-1H-imidazol-3-ium perchlorate are primarily governed by its ionic liquid nature and the electrochemical behavior of both the cation and anion. The compound exhibits high ionic conductivity [13], which is characteristic of ionic liquids and makes it suitable for electrochemical applications.

The perchlorate anion provides unique electrochemical characteristics, particularly its oxidizing properties . This makes the compound potentially useful in electrochemical systems requiring oxidative stability and reactivity . The electrochemical window of the compound is influenced by the stability of both the imidazolium cation and the perchlorate anion under electrochemical conditions.

Related studies on 1-butyl-3-methylimidazolium compounds demonstrate wide electrochemical windows suitable for various electrochemical applications [14]. The ionic conductivity and electrochemical stability make these compounds valuable as electrolytes in batteries, fuel cells, and supercapacitors .

Spectroscopic Signatures

The spectroscopic characteristics of 1-butyl-3-methyl-1H-imidazol-3-ium perchlorate can be inferred from studies on related imidazolium compounds and the known properties of perchlorate salts.

Nuclear magnetic resonance (NMR) spectroscopy of related 1-butyl-3-methylimidazolium compounds shows characteristic signals for the imidazolium cation [15]. The typical ¹H NMR pattern includes signals for the butyl chain methyl group (triplet around 0.8-0.9 ppm), butyl chain methylene groups (multiplets at 1.2-1.8 ppm), N-methyl group (singlet around 3.9 ppm), N-butyl methylene group (triplet around 4.2 ppm), and imidazolium ring protons (singlets around 7.5-8.0 ppm and 9.8-10.2 ppm) [15].

Mass spectrometry analysis of the imidazolium cation shows characteristic fragmentation patterns. The parent cation has a molecular mass of 139.22 g/mol [11], with typical fragmentation producing peaks at m/z values corresponding to loss of alkyl groups and ring fragmentation [11].

Infrared spectroscopy would be expected to show characteristic absorption bands for the imidazolium ring, C-H stretching vibrations from the alkyl chains, and the distinctive ClO₄⁻ stretching vibrations typically observed around 1100-1000 cm⁻¹ for perchlorate salts.